molecular formula C6H8N2OS B1615999 3H-4-Pyrimidinone, 3-methyl-2-methylthio- CAS No. 6327-98-6

3H-4-Pyrimidinone, 3-methyl-2-methylthio-

Cat. No. B1615999
CAS RN: 6327-98-6
M. Wt: 156.21 g/mol
InChI Key: BECYBYGJEOBJGE-UHFFFAOYSA-N
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Description

3H-4-Pyrimidinone, 3-methyl-2-methylthio-, also known as Methylthiouracil, is a chemical compound that is widely used in scientific research. This compound has been studied extensively due to its potential therapeutic properties and its ability to modulate various biological processes.

Scientific Research Applications

Synthesis and Biological Activity

  • A study highlighted the synthesis of pyrimidinone derivatives and their potential as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), crucial enzymes in the nucleotide biosynthesis pathway, suggesting their application as antitumor agents. These compounds have shown significant inhibitory effects against TS and DHFR from various organisms, indicating their potential in cancer chemotherapy (Gangjee et al., 2000).

Chemical Properties and Reactions

  • Research into the chemical properties of pyrimidinone derivatives has led to the development of novel V(IV)O-pyrimidinone complexes. These complexes have been studied for their solution speciation and binding to human serum proteins, suggesting their relevance in biochemical research and potential therapeutic applications (Gonçalves et al., 2013).

Antimicrobial and Antifungal Applications

  • Pyrimidinone derivatives have been synthesized and evaluated for their antifungal activity, showcasing their utility in addressing fungal infections. One study focused on the synthesis of pyrimido[4,5-b]quinolin derivatives, highlighting their significant antifungal activity against various strains, underscoring the potential of pyrimidinone derivatives in developing new antifungal agents (Araghi et al., 2020).

Material Science and Corrosion Inhibition

  • In the context of materials science, pyrimidinone derivatives have been investigated for their corrosion inhibition properties, particularly for protecting mild steel in highly acidic solutions. This research is pivotal for industries concerned with material longevity and corrosion resistance, offering insights into the development of more effective corrosion inhibitors (Hou et al., 2019).

properties

IUPAC Name

3-methyl-2-methylsulfanylpyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2OS/c1-8-5(9)3-4-7-6(8)10-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BECYBYGJEOBJGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CN=C1SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10212672
Record name 3H-4-Pyrimidinone, 3-methyl-2-methylthio-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10212672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3H-4-Pyrimidinone, 3-methyl-2-methylthio-

CAS RN

6327-98-6
Record name 3H-4-Pyrimidinone, 3-methyl-2-methylthio-
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Record name NSC44433
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Record name 3H-4-Pyrimidinone, 3-methyl-2-methylthio-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-METHYL-2-(METHYLTHIO)-4(3H)-PYRIMIDINONE
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Synthesis routes and methods I

Procedure details

A 0° C. suspension of 2-(methylthio)pyrimidin-4(3H)-one (2.0 g, 14.1 mmol) in DMF (40 mL) was treated with solid LiHMDS (3.06 g, 18.3 mmol), followed by methyl iodide (1.14 mL, 18.3 mmol), warmed to RT and stirred overnight. The mixture was quenched with water, extracted with EtOAc (3×) and the combined organics were dried over Na2SO4, concentrated to dryness and purified via silica gel chromatography (EtOAc/Hex) to afford 3-methyl-2-(methylthio)pyrimidin-4(3H)-one (1.37 g, 62%). 1H NMR (400 MHz, DMSO-d6): δ 7.83 (d, J=6.5 Hz, 1H), 6.17 (d, J=6.5 Hz, 1H), 3.39 (s, 3H), 2.54 (s, 3H); MS (ESI) m/z: 157.1 (M+H+).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
3.06 g
Type
reactant
Reaction Step Two
Quantity
1.14 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

2-Methylthio-3H-pyrimidin-4-one (Step 1, 6.29 g, 44.2 mmol) was suspended in DMF (100 mL), cooled to 0° C., and additional DMF (50 mL) was added. Solid LiHMDS (9.58 g, 57.3 mmol) was added in one portion, and the reaction was stirred at 0° C. MeI (3.6 mL, 57.8 mmol) was added via syringe, and the reaction was warmed to RT and stirred for 20.75 h. At this time, the mixture was poured into 300 mL H2O and extracted exhaustively with EtOAc. The organic extracts were combined, dried over Na2SO4, filtered, concentrated, and purified on silica gel (3:1→3:2→1:1 hexanes/EtOAc) to give the title compound. MS (ESI pos. ion) m/z: 157. Calc'd for C6H8N2OS: 156.04.
Quantity
6.29 g
Type
reactant
Reaction Step One
Quantity
9.58 g
Type
reactant
Reaction Step Two
Name
Quantity
3.6 mL
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five
Name
Quantity
50 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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